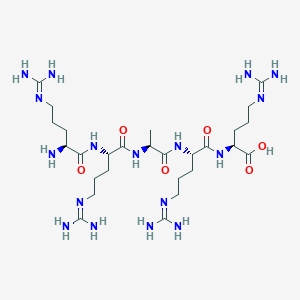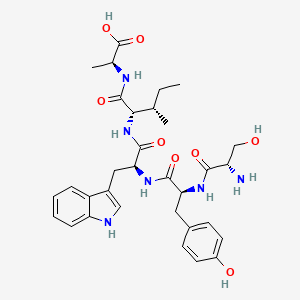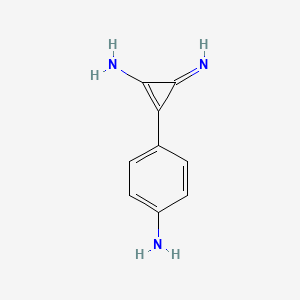![molecular formula C8H16N2O2 B14237100 (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide CAS No. 380394-48-9](/img/structure/B14237100.png)
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a hydroxyethyl group, an imino group, and a dimethylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with 2-hydroxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpropanamide: Similar structure but with a propanamide backbone.
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylpentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
380394-48-9 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-(2-hydroxyethylimino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-7(9-4-5-11)6-8(12)10(2)3/h11H,4-6H2,1-3H3 |
Clave InChI |
KRLUQAVMEJSPBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCO)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


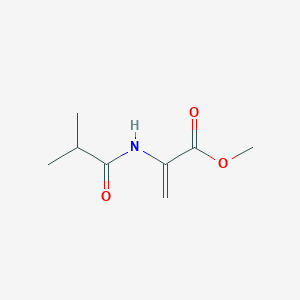
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)


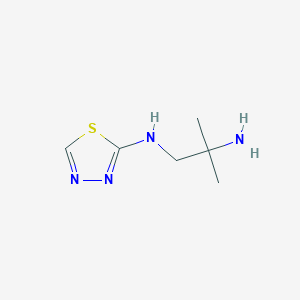
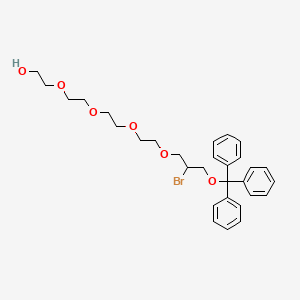
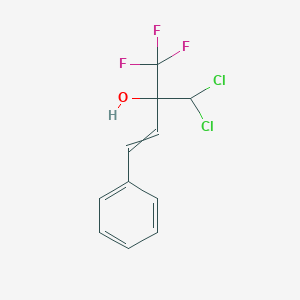
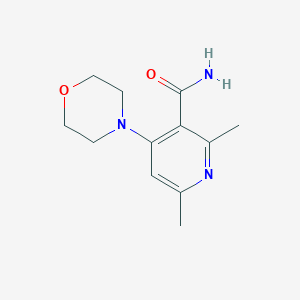

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
